![molecular formula C11H14N2O4 B1437348 2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid CAS No. 1038255-06-9](/img/structure/B1437348.png)
2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid
Overview
Description
“2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid” is a chemical compound with the CAS number 1038255-06-9 . It has a molecular weight of 238.24 and a molecular formula of C11H14N2O4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid” include a molecular weight of 238.24 and a molecular formula of C11H14N2O4 . The compound’s boiling point, storage conditions, and other specific physical and chemical properties were not specified in the search results.Scientific Research Applications
Biosynthesis of Natural Products
2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid is involved in the biosynthesis of a variety of natural products. A significant application is its role as a precursor in the synthesis of naphthalenic and benzenic ansamycins, saliniketals, and the mitomycin family. These compounds are important due to their diverse biochemical and medicinal properties (Kang, Shen, & Bai, 2012).
Synthesis of Novel Compounds
The compound plays a crucial role in the synthesis of novel organic compounds. For example, it has been used in the formation of a new series of compounds containing the 1,3,4-Thiadiazole unit, showcasing its versatility in organic synthesis (Azeez & Hamad, 2017).
Molecular Structure Studies
Research has focused on the molecular structure of monohydroxy modified polymers and their AB monomers. The compound has been synthesized and analyzed through various techniques such as FT-IR, MS, and NMR, providing insights into its molecular structure and potential applications in material science (Ningre, 2015).
Electrochemical Studies
The electrochemical behavior of derivatives of this compound has been studied, especially in relation to azo bond cleavage. Understanding its electrochemical reduction can inform applications in environmental sciences and analytical chemistry (Mandić, Nigović, & Šimunić, 2004).
Chelating Resin Synthesis
It has been used in the synthesis of chelating resins, specifically for pretreatment in the detection of trace elements in environmental water samples. This highlights its potential in environmental monitoring and pollution control (Sabarudin et al., 2007).
Spectroscopic Characterization
The compound and its derivatives have been subjects of detailed spectroscopic characterization. This includes studies on molecular geometry, vibrational frequencies, NMR chemical shifts, and UV–Vis spectroscopic parameters, contributing to a deeper understanding of its chemical properties (Baul et al., 2009).
properties
IUPAC Name |
2-hydroxy-5-(propan-2-ylcarbamoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-6(2)12-11(17)13-7-3-4-9(14)8(5-7)10(15)16/h3-6,14H,1-2H3,(H,15,16)(H2,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBFQUIEYLITPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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